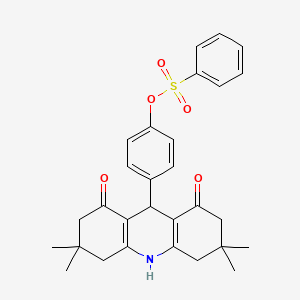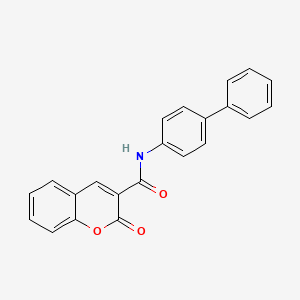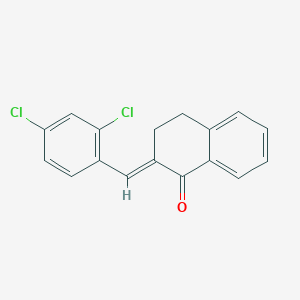![molecular formula C24H12Cl3FN2O2 B11102128 N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11102128.png)
N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 3-chloro-4-fluorophenyl and 2,3-dichlorophenyl groups. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is investigated for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
- **N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Uniqueness
The uniqueness of N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H12Cl3FN2O2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C24H12Cl3FN2O2/c25-17-3-1-2-16(23(17)27)24-30-20-11-14(5-8-22(20)32-24)29-12-15-6-9-21(31-15)13-4-7-19(28)18(26)10-13/h1-12H |
InChI Key |
WZZVAYVLYRLSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11102045.png)
![N-[(11Z)-2,4-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B11102051.png)
![Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11102054.png)
![9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11102056.png)

![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-propylbutanamide](/img/structure/B11102062.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile)](/img/structure/B11102066.png)
![ethyl (2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11102067.png)
![2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide](/img/structure/B11102070.png)


![N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}naphthalene-2-sulfonamide](/img/structure/B11102084.png)

![(4Z)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102117.png)
